(S)-ErSO

Overview

Description

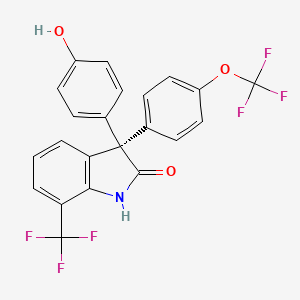

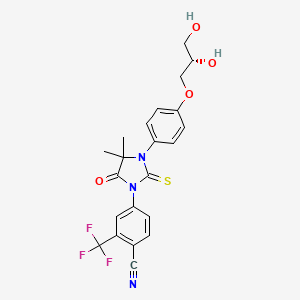

(S)-ErSO is a useful research compound. Its molecular formula is C22H13F6NO3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-ErSO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-ErSO including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

3D Modeling and Simulation : ERSO combines photogrammetric, computer graphics, and computer vision knowledge to generate three-dimensional models from images. This application is significant in scientific research for creating accurate 3D representations of real objects (Diener et al., 1998).

Cancer Treatment : One study highlights ErSO's role in activating the unfolded protein response, leading to the selective necrosis of estrogen receptor-positive breast cancer cell lines and complete regression of breast cancer xenografts in mice (Boudreau et al., 2021).

Rubber and Plastic Industry : ErSO serves as a less leachable and low volatility plasticizer for acrylonitrile butadiene rubber, improving abrasion resistance and maintaining tensile and tear strengths (Joseph et al., 2003). It also acts as a secondary plasticiser and heat stabiliser for PVC in combination with dioctyl phthalate (DOP) (Joseph et al., 2004), and enhances the thermal stability of PVC (Egbuchunam et al., 2007).

Material Systems and Devices : ErSO is used in intelligent material systems, controllable devices, and adaptive structures, especially in the context of electrorheological (ER) materials (Coulter et al., 1993).

Research and Development Scheduling : ERSOFS is known for generating high-quality schedules and providing fast, smooth adjustments to cope with high production uncertainties in R&D semiconductor fabrication (Liao et al., 1996).

Public Health Research : Embedded research (ER) involving ErSO strengthens the integration of evidence into public health practice, fostering co-produced solutions (Cheetham et al., 2018).

University-Industry Research Collaboration : The NSF engineering research centers (ERC) program, which includes projects involving ErSO, marks a transition from department-based science to a center-based model encouraging collaboration with industry and across academic disciplines (Bozeman & Boardman, 2004).

Energy Innovations and Environmental Impact : Research involving ErSO contributes to reducing energy intensity and environmental pollution, particularly in OECD countries (Álvarez-Herranz et al., 2017).

Organizational Innovation and Industrial Development : ERSO/ITRI's organizational innovation inspired "Innovative Spirit" and "Technopreneurship" in Taiwan's industrial development (Lo et al., 2005).

properties

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRXAHDJSCEDS-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ErSO | |

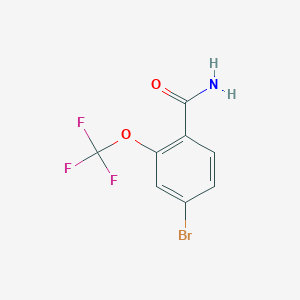

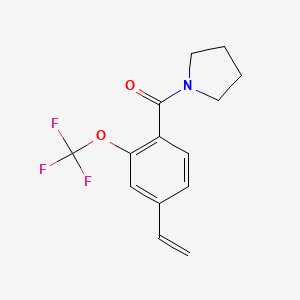

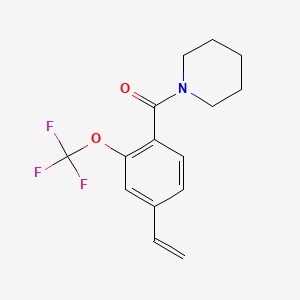

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

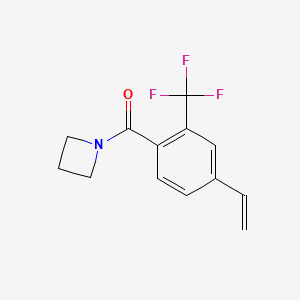

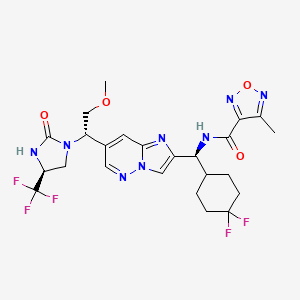

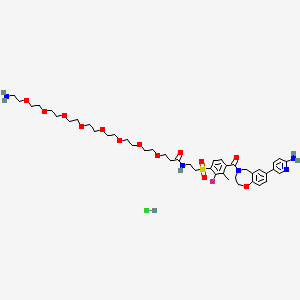

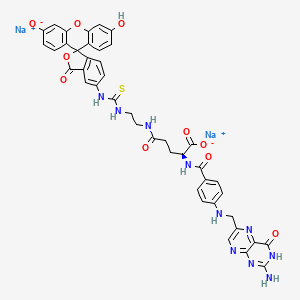

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)

![4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-2-methoxybenzamide](/img/structure/B8201647.png)